Benzo[a]pyrenetetrol II 1 -13C4 Benzo[a]pyrenetetrol II 1 -13C4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200287
InChI:
SMILES:
Molecular Formula: C₁₆¹³C₄H₁₆O₄
Molecular Weight: 324.31

Benzo[a]pyrenetetrol II 1 -13C4

CAS No.:

Cat. No.: VC0200287

Molecular Formula: C₁₆¹³C₄H₁₆O₄

Molecular Weight: 324.31

* For research use only. Not for human or veterinary use.

Benzo[a]pyrenetetrol II 1 -13C4 -

Specification

Molecular Formula C₁₆¹³C₄H₁₆O₄
Molecular Weight 324.31

Introduction

Chemical Structure and Properties

Benzo[a]pyrenetetrol II 1 -13C4 is characterized by its specific molecular structure where four carbon atoms in the molecule are replaced with the stable isotope carbon-13 (¹³C). The compound maintains the hydroxyl groups of the parent compound while incorporating the isotopic labels.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₆¹³C₄H₁₆O₄
Molecular Weight324.31 g/mol
CAS Number61490-67-3 (parent compound)
Chemical ClassPolycyclic Aromatic Hydrocarbon (PAH) Metabolite
Isotopic Enrichment¹³C at 4 positions

The molecular structure of Benzo[a]pyrenetetrol II 1 -13C4 features a polycyclic aromatic core with four hydroxyl groups attached to the saturated ring portion of the molecule. The four carbon-13 atoms are strategically positioned to provide optimal analytical detection while maintaining the chemical behavior of the non-labeled compound .

Physical Properties

The physical characteristics of Benzo[a]pyrenetetrol II 1 -13C4 closely resemble those of the non-labeled parent compound, with minor differences due to the isotopic substitution. The compound typically exists as a solid at room temperature and exhibits limited water solubility, consistent with its predominantly hydrocarbon structure despite the presence of hydroxyl groups .

Synthesis and Production

Isotopic Labeling Strategies

The synthesis of Benzo[a]pyrenetetrol II 1 -13C4 involves sophisticated isotopic labeling techniques. The production process typically begins with ¹³C-labeled precursors that are incorporated into the benzo[a]pyrene structure. The tetrol moiety is subsequently introduced through controlled hydroxylation reactions.

The general synthetic approach involves:

  • Preparation of ¹³C-enriched building blocks

  • Assembly of the polycyclic aromatic framework with isotopic labels in place

  • Stereoselective hydroxylation to introduce the tetrol functionality

  • Purification to ensure isotopic purity and chemical homogeneity

Applications in Research

Environmental Toxicology

Benzo[a]pyrenetetrol II 1 -13C4 serves as a crucial tool in environmental toxicology. As benzo[a]pyrene is a widespread environmental pollutant formed during incomplete combustion of organic materials, tracking its metabolic fate is essential for understanding its environmental impact .

The isotopically labeled compound enables:

  • Precise quantification of environmental contamination levels

  • Determination of metabolic pathways in various organisms

  • Assessment of bioaccumulation patterns in ecological systems

  • Evaluation of remediation strategies for contaminated environments

Metabolic Studies

One of the primary applications of Benzo[a]pyrenetetrol II 1 -13C4 is in metabolic investigations. The compound functions as an internal standard and tracer in studies examining the metabolism of benzo[a]pyrene in biological systems .

Key research applications include:

Research AreaApplication of Benzo[a]pyrenetetrol II 1 -13C4
Cancer ResearchTracking metabolic activation of carcinogenic intermediates
ToxicokineticsMeasuring absorption, distribution, and clearance rates
Enzyme StudiesInvestigating cytochrome P450-mediated metabolism
Species ComparisonExamining metabolic differences across species

The isotope labeling allows researchers to distinguish between endogenous and exogenous compounds with identical chemical structures, providing crucial insights into metabolic transformations .

Analytical Chemistry Applications

In analytical chemistry, Benzo[a]pyrenetetrol II 1 -13C4 serves as a valuable internal standard for quantitative analyses. The four carbon-13 atoms create a distinct mass spectral signature that facilitates accurate quantification in complex biological and environmental matrices .

The compound is particularly useful in:

  • Mass spectrometry-based quantitative analyses

  • Method validation for environmental monitoring

  • Quality control procedures for PAH metabolite detection

  • Development of reference materials for analytical laboratories

Structural Variants and Related Compounds

Comparison with Non-labeled Compound

The non-labeled Benzo[a]pyrenetetrol II 1 shares identical chemical properties with its isotopically labeled counterpart. The parent compound has a molecular formula of C₂₀H₁₆O₄ and a molecular weight of 320.34 g/mol . The presence of carbon-13 in the labeled version increases the molecular weight to 324.31 g/mol without significantly altering chemical reactivity .

Other Isotopically Labeled Variants

Several other isotopically labeled variants of Benzo[a]pyrenetetrol exist, including:

CompoundIsotopic LabelingMolecular FormulaMolecular Weight (g/mol)
Benzo[a]pyrenetetrol II 1None (parent)C₂₀H₁₆O₄320.34
Benzo[a]pyrenetetrol II 1 -¹³C₄4 carbon-13 atomsC₁₆¹³C₄H₁₆O₄324.31
Benzo[a]pyrenetetrol II 1-d₈8 deuterium atomsC₂₀D₈H₈O₄328.39

The deuterium-labeled variant (Benzo[a]pyrenetetrol II 1-d₈) differs from the carbon-13 labeled compound in both mass and certain physicochemical properties due to the kinetic isotope effect of deuterium .

Toxicological Significance

Carcinogenic Properties

Benzo[a]pyrenetetrol II 1 -¹³C₄, like its parent compound, is derived from benzo[a]pyrene, a known carcinogen. The tetrol form represents a detoxification product in the metabolic pathway of benzo[a]pyrene. While the parent PAH is carcinogenic, the tetrol metabolites are generally considered less toxic as they represent a detoxification pathway .

Studies utilizing this isotopically labeled compound have contributed significantly to understanding the mechanisms of benzo[a]pyrene carcinogenicity, particularly the formation of DNA adducts through metabolic activation.

Current Research Applications

Environmental Monitoring

Recent research has employed Benzo[a]pyrenetetrol II 1 -¹³C₄ in environmental monitoring studies to track the presence and transformation of benzo[a]pyrene in various ecosystems. The isotopically labeled compound provides a reliable internal standard for quantitative analysis of environmental samples .

Key research applications include:

  • Assessment of PAH contamination in soil, water, and air

  • Monitoring of remediation efforts in contaminated sites

  • Evaluation of bioaccumulation in aquatic and terrestrial organisms

Biomarker Development

Benzo[a]pyrenetetrol II 1 -¹³C₄ has been instrumental in the development and validation of biomarkers for PAH exposure. As a metabolite of benzo[a]pyrene, the tetrol form can be detected in biological samples as an indicator of exposure to the parent compound .

The isotopically labeled variant serves as:

  • An internal standard for quantification in biomarker studies

  • A reference compound for method development

  • A tool for investigating metabolism and excretion patterns

Future Research Directions

The continued development and application of Benzo[a]pyrenetetrol II 1 -¹³C₄ are expected to advance several areas of research:

  • Integration with advanced analytical techniques such as high-resolution mass spectrometry for improved detection limits

  • Expansion of metabolomics studies to understand broader impacts of PAH exposure

  • Development of novel biomarkers for early detection of PAH-induced cellular changes

  • Incorporation into environmental fate models to better predict PAH distribution and persistence

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